2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as EPPA, is a novel compound with potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in scientific research.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes were analyzed for their antioxidant activities, showing that both the ligands and their metal complexes exhibited significant antioxidant properties. The structural analysis revealed supramolecular architectures facilitated by hydrogen bonding interactions, highlighting the compound's potential in developing antioxidant agents and its relevance in coordination chemistry (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
Another study by Magadum and Yadav (2018) detailed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate crucial for the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, emphasizing the compound's role in facilitating specific biochemical reactions and its importance in medicinal chemistry (Magadum & Yadav, 2018).
Synthesis and Biological Evaluation of Derivatives
El-Wahab et al. (2011) conducted a study on the synthesis, reactions, and biological evaluation of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. This research aimed at creating compounds with potential antimicrobial properties, demonstrating the versatility of pyrazole-acetamide derivatives in developing new pharmaceuticals (El-Wahab et al., 2011).
Decarboxylative Claisen Rearrangement
Craig et al. (2005) explored the decarboxylative Claisen rearrangement reactions of various tosylacetates, including furan-2-ylmethyl derivatives, yielding heteroaromatic products. This study underscores the potential of such compounds in synthetic organic chemistry, particularly in generating diverse heteroaromatic structures (Craig et al., 2005).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-18-5-3-15(4-6-18)11-19(23)20-8-9-22-13-17(12-21-22)16-7-10-24-14-16/h3-7,10,12-14H,2,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKOESDYKWXBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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